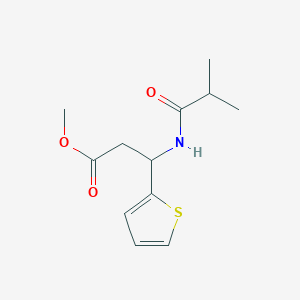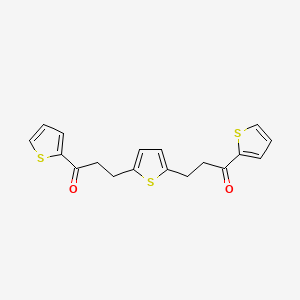
3,3'-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound features a thiophene core with two propanone groups attached at the 2 and 5 positions, making it a bis-thiophene derivative. It is of interest in various fields of research due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-bromo-1-phenylethanone.
Formation of Intermediate: The intermediate compound is formed by treating thiophene with 2-bromo-1-phenylethanone in the presence of a base such as sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents such as bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) involves its interaction with molecular targets through its thiophene rings and carbonyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s electronic properties also play a role in its function in organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
Bithiophene: A compound with two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene derivative with enhanced electronic properties.
Uniqueness
3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is unique due to its bis-thiophene structure with propanone groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Propriétés
Formule moléculaire |
C18H16O2S3 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
3-[5-(3-oxo-3-thiophen-2-ylpropyl)thiophen-2-yl]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H16O2S3/c19-15(17-3-1-11-21-17)9-7-13-5-6-14(23-13)8-10-16(20)18-4-2-12-22-18/h1-6,11-12H,7-10H2 |
Clé InChI |
DCONDLFUVWVUOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CCC2=CC=C(S2)CCC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


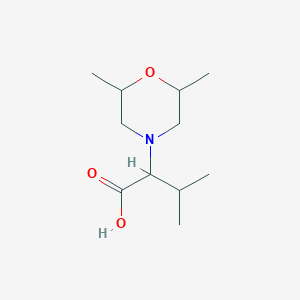
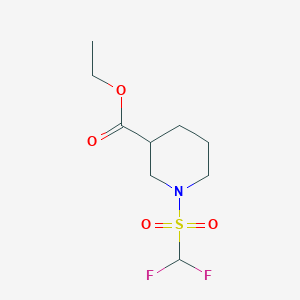
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
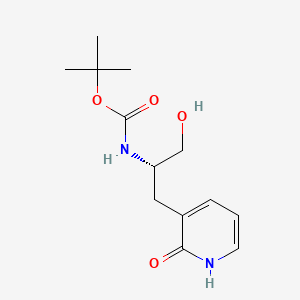

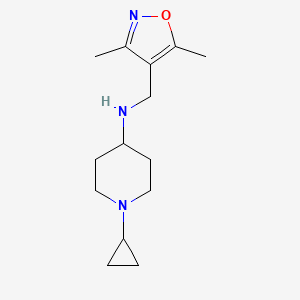


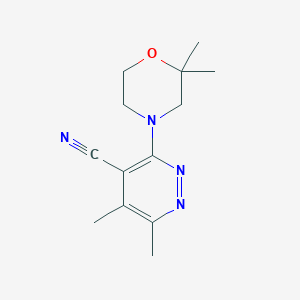
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
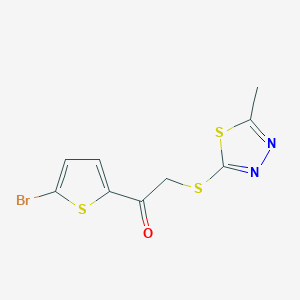
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
